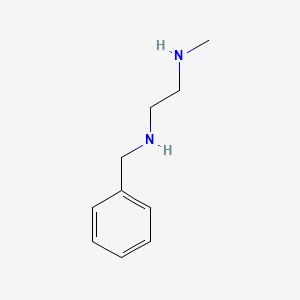

N-Benzyl-N'-methylethylenediamine

Description

BenchChem offers high-quality N-Benzyl-N'-methylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N'-methylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQLOABSMDKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448329 | |

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56904-09-7 | |

| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of N-Benzyl-N'-methylethylenediamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-Benzyl-N'-methylethylenediamine, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound. The guide emphasizes the principles behind spectral interpretation, providing a framework for understanding the structure-spectra correlation and ensuring data integrity.

Introduction to N-Benzyl-N'-methylethylenediamine

N-Benzyl-N'-methylethylenediamine is a diamine derivative featuring a benzyl group and a methyl group attached to the two nitrogen atoms of an ethylenediamine backbone. Its structural asymmetry and the presence of both secondary and tertiary amine functionalities give rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the characterization of its reaction products. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, drawing upon data from closely related analogues and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a standardized procedure for the analysis of N-Benzyl-N'-methylethylenediamine.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peak, which does not interfere with the signals of interest.

-

Concentration: Prepare a solution of approximately 5-10 mg of N-Benzyl-N'-methylethylenediamine in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[1]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Data Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to obtain singlets for each unique carbon, simplifying the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Workflow for NMR Analysis

Caption: Workflow from sample preparation to structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-Benzyl-N'-methylethylenediamine is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet | 5H | Aromatic protons typically resonate in this downfield region. |

| Benzyl CH₂ | ~3.8 | Singlet | 2H | Protons on a carbon adjacent to a nitrogen and a phenyl group are deshielded. |

| Ethylenediamine CH₂-N(Bn) | ~2.8 | Triplet | 2H | Protons on a carbon adjacent to two nitrogen atoms. |

| Ethylenediamine CH₂-N(Me) | ~2.6 | Triplet | 2H | Protons on a carbon adjacent to two nitrogen atoms, slightly less deshielded than the other ethylenediamine protons. |

| N-H | Variable (broad) | Singlet (broad) | 1H | The chemical shift of the N-H proton is concentration and solvent dependent and often appears as a broad signal.[2] |

| Methyl (N-CH₃) | ~2.4 | Singlet | 3H | Protons on a methyl group attached to a nitrogen atom. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl (C₆H₅) - C (quaternary) | ~140 | The quaternary carbon of the phenyl group attached to the benzyl methylene. |

| Phenyl (C₆H₅) - CH | 127-129 | Aromatic carbons typically resonate in this region. |

| Benzyl CH₂ | ~54 | The carbon of the benzyl group is deshielded by the adjacent nitrogen and phenyl ring. |

| Ethylenediamine CH₂-N(Bn) | ~50 | The ethylenediamine carbons are in the aliphatic region, deshielded by the adjacent nitrogen atoms. |

| Ethylenediamine CH₂-N(Me) | ~48 | This carbon is slightly less deshielded than the other ethylenediamine carbon. |

| Methyl (N-CH₃) | ~36 | The methyl carbon attached to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small drop of the liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

Data Acquisition Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Workflow for IR Analysis

Caption: Workflow for obtaining and interpreting an IR spectrum.

Predicted IR Spectrum

The IR spectrum of N-Benzyl-N'-methylethylenediamine will display characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300-3500 | Weak-Medium | Secondary Amine[2][3] |

| Aromatic C-H Stretch | 3000-3100 | Medium | Benzyl Group |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Ethylenediamine and Methyl Groups |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak | Benzyl Group |

| N-H Bend | 1550-1650 | Medium | Secondary Amine[3] |

| C-N Stretch | 1000-1250 | Medium | Amines |

| C-H Out-of-Plane Bend (Aromatic) | 690-900 | Strong | Benzyl Group (Substitution Pattern) |

Conclusion

The predicted spectroscopic data for N-Benzyl-N'-methylethylenediamine provides a detailed fingerprint for its structural characterization. The ¹H and ¹³C NMR spectra offer precise information about the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups, notably the secondary amine and the benzyl moiety. This comprehensive guide, grounded in established spectroscopic principles and supported by data from analogous compounds, serves as a valuable resource for researchers working with this versatile chemical intermediate. The provided protocols and interpretive frameworks are designed to ensure the acquisition of high-quality, reliable data, fostering scientific rigor in synthetic and analytical applications.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. PubChem. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). N'-benzyl-N,N-dimethylethylenediamine. SpectraBase. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

Sources

Stability and reactivity of N-Benzyl-N'-methylethylenediamine

An In-depth Technical Guide to the Stability and Reactivity of N-Benzyl-N'-methylethylenediamine

Abstract

N-Benzyl-N'-methylethylenediamine is a disubstituted diamine featuring a unique combination of a secondary amine, a tertiary amine, and a benzyl group within its structure. This arrangement confers a versatile reactivity profile, making it a valuable building block and ligand in synthetic chemistry. This guide offers a comprehensive analysis of its chemical stability, reactivity, and potential applications. We will explore its synthesis, the distinct reactivity of its nitrogen centers, its role in catalysis, and its degradation pathways. Particular attention is given to distinguishing this compound from its more commonly cited analogs, such as N,N'- and N,N-dimethylated derivatives, to provide clarity for researchers. The insights herein are designed to equip drug development professionals and scientists with the technical knowledge required for its effective application.

Physicochemical Properties and Identification

N-Benzyl-N'-methylethylenediamine (CAS: 56904-09-7) is an organic compound whose structure is foundational to its chemical behavior. It possesses two nitrogen atoms with different substitution patterns: one is a tertiary amine integrated into an N-benzyl-N-methyl moiety, and the other is a secondary amine. This structural asymmetry is key to its reactivity.

| Property | Value | Reference |

| IUPAC Name | N-benzyl-N'-methylethane-1,2-diamine | |

| CAS Number | 56904-09-7 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Canonical SMILES | CNCCNCC1=CC=CC=C1 |

While extensive experimental data for this specific molecule is limited, its properties can be inferred from its structure and comparison with related compounds like N'-Benzyl-N,N-dimethylethylenediamine.[2][3] The presence of two amine groups allows for hydrogen bonding and contributes to its basicity. The benzyl group introduces hydrophobicity and a site for potential deprotection reactions.

Synthesis of N-Benzyl-N'-methylethylenediamine

The synthesis of N-Benzyl-N'-methylethylenediamine can be efficiently achieved through several standard organic chemistry methodologies. A prevalent and scalable approach is the direct N-alkylation of N-methylethylenediamine with a benzylating agent like benzyl chloride. This method leverages the nucleophilicity of the primary amine in the starting material, which is typically more reactive than the secondary amine.

Experimental Protocol: Synthesis via Direct Alkylation

This protocol describes a general procedure for the synthesis of N-Benzyl-N'-methylethylenediamine.

Materials:

-

N-methylethylenediamine

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or a similar aprotic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and addition funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-methylethylenediamine (1.2 equivalents) and toluene.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Alkylating Agent: While stirring the mixture, slowly add benzyl chloride (1.0 equivalent) dropwise via an addition funnel at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Workup: Cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Extraction: Wash the toluene filtrate with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure N-Benzyl-N'-methylethylenediamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Benzyl-N'-methylethylenediamine.

Chemical Reactivity and Synthetic Utility

The reactivity of N-Benzyl-N'-methylethylenediamine is dominated by its two distinct amine functional groups and the benzyl moiety.

Reactivity of Amine Centers

-

Secondary Amine (N'-H): This site is nucleophilic and can participate in a variety of reactions, including further alkylation, acylation to form amides, and reductive amination. Its presence makes the molecule a useful scaffold for building more complex structures.

-

Tertiary Amine (N-CH₃): This center is primarily a Lewis base. It can be protonated to form an ammonium salt or act as a coordinating site for metal ions. Its steric hindrance is greater than the secondary amine.

This dual functionality allows the molecule to act as a potent bidentate ligand, forming stable chelate complexes with various metal ions. This behavior is analogous to well-studied derivatives like N,N'-dimethylethylenediamine, which are known to enhance catalyst activity and stability in reactions such as copper-catalyzed cross-couplings.[4]

Application in Catalysis

Due to its ability to form stable five-membered chelate rings with metal catalysts, N-Benzyl-N'-methylethylenediamine is a promising ligand for various catalytic transformations. In copper-catalyzed N-arylation reactions (Ullmann condensation), diamine ligands are crucial for stabilizing the copper(I) catalyst, facilitating oxidative addition, and promoting reductive elimination.[4] The N-benzyl and N-methyl groups help prevent the undesired N-arylation of the ligand itself, a common deactivation pathway seen with unsubstituted ethylenediamine.[4]

Caption: A potential oxidative degradation pathway for the title compound.

Handling, Storage, and Safety

Like many amines, N-Benzyl-N'-methylethylenediamine and its analogs are considered corrosive and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, should be worn at all times when handling the compound. [3]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. [5]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Conclusion

N-Benzyl-N'-methylethylenediamine is a structurally distinct diamine with a rich and versatile chemical profile. Its combination of a nucleophilic secondary amine, a basic tertiary amine, and a cleavable benzyl group makes it a highly adaptable tool for organic synthesis. While its primary utility lies in its potential as a bidentate ligand for transition metal catalysis and as a scaffold for constructing more complex molecules, its stability profile requires careful consideration. The compound is susceptible to oxidation, particularly at the benzylic position, which constitutes its main degradation pathway. By understanding its nuanced reactivity and stability, researchers can effectively harness the synthetic potential of this valuable compound in pharmaceutical and materials science applications.

References

-

MySkinRecipes. (n.d.). N'-Benzyl-N,N-diMethylethylenediamine. Retrieved from [Link]

-

Science.gov. (n.d.). n-benzyl ethylenediamine derivatives: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9). Retrieved from [Link]

- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

Ulgen, M., & Gorrod, J. W. (1996). The Failure of Substrate pKa to Influence the Microsomal Formation of Amides From N-benzylamines: The Microsomal Metabolism of N-benzyl Pyrrolidine, N-benzyl Carbazole and N-acetyl-N-benzyl-4-methylaniline. Journal of Pharmacy and Pharmacology, 48(12), 1320-1326. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Benzyl-N'-methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-Benzyl-N'-methylethylenediamine (CAS No. 56904-09-7), a versatile diamine derivative utilized in various synthetic applications. As a Senior Application Scientist, the following protocols and insights are grounded in established safety principles and best laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. This document emphasizes the causality behind safety measures, fostering a proactive approach to laboratory safety.

Chemical Identity and Hazard Profile

N-Benzyl-N'-methylethylenediamine is a pale-yellow to yellow-brown liquid or oil.[1] A thorough understanding of its physicochemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of N-Benzyl-N'-methylethylenediamine

| Property | Value | Source(s) |

| CAS Number | 56904-09-7 | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3] |

| Molecular Weight | 164.25 g/mol | [1][2][3] |

| Physical Form | Pale-yellow to Yellow-brown Liquid/Oil | [1] |

| Boiling Point | ~256.9 °C at 760 mmHg (Predicted) | [4] |

| Density | ~0.9 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8 °C | [3] |

The primary hazards associated with N-Benzyl-N'-methylethylenediamine are summarized by its GHS hazard statements. It is crucial to recognize that this compound is:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for N-Benzyl-N'-methylethylenediamine, a cautious approach dictates that we also consider the hazard profile of the closely related and well-documented compound, N'-Benzyl-N,N-dimethylethylenediamine (CAS 103-55-9). This analog is classified as causing severe skin burns and eye damage, highlighting the potential for significant corrosive effects.[5] Therefore, all handling procedures should be designed to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control measures. The primary defense against chemical exposure is the implementation of robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls

All manipulations of N-Benzyl-N'-methylethylenediamine should be conducted in a well-ventilated laboratory. For procedures with a higher risk of aerosol or vapor generation, such as heating or agitation, a certified chemical fume hood is mandatory.[5] Emergency eyewash stations and safety showers must be readily accessible and regularly tested.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Must be compliant with OSHA 29 CFR 1910.133 or EN 166. | Protects against splashes and vapors that can cause serious eye irritation or damage.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, which can cause irritation or burns.[5] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended. | Minimizes the risk of accidental skin exposure.[5] |

| Respiratory Protection | Not typically required for small-scale use in a fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | Protects against inhalation of vapors that may cause respiratory irritation.[5] |

Diagram 1: PPE Selection Workflow

Caption: A workflow for selecting appropriate PPE based on risk assessment.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and ensuring the stability of the chemical.

Safe Handling Practices

-

Avoid contact: Prevent contact with skin, eyes, and clothing.[2]

-

Use in a well-ventilated area: Handle exclusively in a chemical fume hood.[5]

-

Grounding: For transfers of larger quantities, take measures to prevent the buildup of electrostatic charge.

-

Hygiene: Wash hands thoroughly after handling.[5]

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Container: Keep containers tightly closed in a dry and well-ventilated place.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

Preparedness is key to effectively managing any incidents. All personnel handling this compound must be familiar with the following emergency procedures.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Instructions | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | [2][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [2][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][5] |

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Diagram 2: Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool unopened containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Disposal Considerations

All waste containing N-Benzyl-N'-methylethylenediamine must be treated as hazardous chemical waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.[5] Adhere to all federal, state, and local environmental regulations.

Synthesis and Application Considerations

While detailed experimental protocols are beyond the scope of this guide, it is important to consider the safety implications of its use in synthesis. A known synthetic route to N-Benzyl-N'-methylethylenediamine involves the reduction of amides using potent reducing agents like lithium aluminum hydride (LiAlH₄).[6] Such reactions are highly exothermic and require strict anhydrous conditions and careful temperature control. All personnel involved in such syntheses must have specific training on the handling of pyrophoric and water-reactive reagents.

Conclusion

N-Benzyl-N'-methylethylenediamine is a valuable synthetic building block, but its handling demands a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a safe and productive research environment.

References

-

GHS 11 (Rev.11) SDS Word 下载CAS: 56904-09-7 Name: - XiXisys. XiXisys. [Link]

-

N'-Benzyl-N,N-diMethylethylenediaMine. MySkinRecipes. [Link]

-

N-Benzyl-N'-methylethylenediamine | 56904-09-7. BuyersGuideChem. [Link]

Sources

- 1. N-BENZYL-N’-METHYLETHYLENEDIAMINE | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 56904-09-7|N-Benzyl-N'-methylethylenediamine|BLD Pharm [bldpharm.com]

- 4. N-Benzyl-N'-methylethylenediamine | 56904-09-7 - BuyersGuideChem [buyersguidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. N-BENZYL-N'-METHYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

The Versatile Diamine: Application Notes and Protocols for N-Benzyl-N'-methylethylenediamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Ligand

N-Benzyl-N'-methylethylenediamine is a vicinal diamine that has garnered interest in the field of organic synthesis due to its unique structural features. Possessing both a secondary and a tertiary amine, as well as a benzyl group, this molecule offers a compelling combination of steric bulk, chelating ability, and potential for chirality. These characteristics make it a valuable ligand in a variety of metal-catalyzed reactions and a useful building block for more complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of N-Benzyl-N'-methylethylenediamine, offering detailed protocols and insights into its role in modern organic chemistry.

Core Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| CAS Number | 56904-09-7 | [1] |

| Appearance | Liquid | |

| Boiling Point | Not widely reported |

Safety and Handling: N-Benzyl-N'-methylethylenediamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of N-Benzyl-N'-methylethylenediamine: A Practical Approach

A reliable and scalable method for the synthesis of N-Benzyl-N'-methylethylenediamine is through the reductive amination of N-methylethylenediamine with benzaldehyde. This method avoids the potential for over-alkylation that can occur with direct benzylation using benzyl halides.

Protocol: Reductive Amination for the Synthesis of N-Benzyl-N'-methylethylenediamine

This protocol describes a general procedure for the synthesis of N-Benzyl-N'-methylethylenediamine via reductive amination.[2][3][4]

Materials:

-

N-methylethylenediamine

-

Benzaldehyde

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (or other suitable solvent like dichloromethane)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethylenediamine (1.0 equivalent) in methanol. Add benzaldehyde (1.0 equivalent) dropwise at room temperature. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.[4] Stir the mixture for 1-2 hours at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 20 °C. The use of sodium triacetoxyborohydride (1.5 equivalents) is an alternative that can be added at room temperature.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Benzyl-N'-methylethylenediamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

Reductive Amination: This method is chosen for its high selectivity and milder conditions compared to direct alkylation, which can lead to the formation of quaternary ammonium salts as byproducts.

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and readily available reducing agent. Sodium triacetoxyborohydride is a milder and more selective reagent, often preferred for sensitive substrates.[5]

-

Solvent: Methanol is a common solvent for reductive aminations as it readily dissolves the reactants and the borohydride reducing agent.

Application in Copper-Catalyzed N-Arylation (Ullmann Condensation)

Vicinal diamines, such as N-Benzyl-N'-methylethylenediamine, are effective ligands in copper-catalyzed cross-coupling reactions, particularly the N-arylation of amines and amides (Ullmann Condensation).[6][7] The diamine ligand chelates to the copper center, enhancing its catalytic activity and stability, allowing the reaction to proceed under milder conditions than the classical, high-temperature Ullmann reaction.[8][9]

The benzyl and methyl groups on the nitrogen atoms of N-Benzyl-N'-methylethylenediamine provide a specific steric and electronic environment around the copper center, which can influence the rate and selectivity of the coupling reaction.

Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of amines.

Representative Protocol: Copper-Catalyzed N-Arylation of an Amine

This protocol is a representative procedure for the N-arylation of a primary or secondary amine with an aryl iodide using a copper/diamine ligand system. This protocol is based on established methods for similar ligands and may require optimization for specific substrates when using N-Benzyl-N'-methylethylenediamine.[6][8]

Materials:

-

Aryl iodide

-

Amine

-

Copper(I) iodide (CuI)

-

N-Benzyl-N'-methylethylenediamine

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an argon or nitrogen atmosphere, add copper(I) iodide (5-10 mol%), N-Benzyl-N'-methylethylenediamine (10-20 mol%), and the base (e.g., potassium phosphate, 2.0 equivalents).

-

Addition of Reactants: Add the aryl iodide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

-

Addition of Solvent: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Extraction and Washing: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.

Trustworthiness and Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents ensures the integrity of the catalyst and reagents.

-

Reaction Monitoring: Regular monitoring of the reaction progress allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

Potential in Asymmetric Synthesis

The presence of a stereocenter in chiral versions of N-Benzyl-N'-methylethylenediamine opens up possibilities for its use in asymmetric catalysis. The synthesis of enantiomerically pure N-Benzyl-N'-methylethylenediamine can be achieved through resolution of the racemate or by asymmetric synthesis starting from chiral precursors.

Chiral diamines are well-established as effective ligands in a range of asymmetric transformations, including:

-

Asymmetric Alkylation: Directing the stereoselective addition of nucleophiles to electrophiles.[1]

-

Asymmetric Hydrogenation: As part of a metal complex for the enantioselective reduction of prochiral olefins or ketones.

-

Asymmetric Deprotonation: In the form of a chiral lithium amide base for the enantioselective deprotonation of prochiral ketones.

While specific, high-yielding protocols for N-Benzyl-N'-methylethylenediamine in these asymmetric applications are not yet widely reported in mainstream literature, its structural similarity to other successful chiral diamines suggests significant potential for future development in this area.

Conclusion and Future Outlook

N-Benzyl-N'-methylethylenediamine is a versatile and accessible diamine with demonstrated and potential applications in organic synthesis. Its utility as a ligand in copper-catalyzed N-arylation reactions provides a milder alternative to traditional methods. Furthermore, the prospect of employing chiral variants of this ligand in asymmetric catalysis presents an exciting avenue for future research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and expand the synthetic utility of this promising molecule.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N'-Benzyl-N,N-diMethylethylenediaMine. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

-

Science Exploration Press. (n.d.). Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

-

American Chemical Society. (2022, June 14). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

Sources

- 1. N-BENZYL-N'-METHYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 8. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: N-Benzyl-N'-methylethylenediamine as a Versatile Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-N'-methylethylenediamine (BMA) as a versatile N,N'-bidentate ligand in coordination chemistry. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols for the synthesis of the BMA ligand, its coordination to form a representative ruthenium(II) complex, and its application as a catalyst in N-alkylation reactions. The methodologies presented are grounded in established chemical principles and adapted from literature precedents for structurally similar ligands, providing a robust framework for the exploration of BMA in synthesis and catalysis.

Introduction: The Potential of N-Benzyl-N'-methylethylenediamine in Catalysis

N-substituted ethylenediamines are a cornerstone of coordination chemistry, offering a readily tunable steric and electronic environment around a metal center. The introduction of a benzyl group on one nitrogen atom and a methyl group on the other in the ethylenediamine backbone imparts a degree of asymmetry and specific steric bulk. This makes N-Benzyl-N'-methylethylenediamine (BMA) a promising ligand for applications in asymmetric catalysis and as a building block for more complex molecular architectures.[1] The presence of both a secondary and a tertiary amine allows for selective coordination and potential for further functionalization. This guide will provide detailed, field-tested protocols for the synthesis of BMA and a representative organometallic complex, and demonstrate its catalytic utility.

Synthesis of the N-Benzyl-N'-methylethylenediamine (BMA) Ligand

The synthesis of BMA can be efficiently achieved through reductive amination. This method is often preferred over direct alkylation due to its higher selectivity and milder reaction conditions, which minimize the formation of over-alkylated byproducts.[2] The following protocol details the synthesis of BMA from N-methylethylenediamine and benzaldehyde.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials and Reagents:

-

N-methylethylenediamine

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous methanol (100 mL).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming; control the rate of addition accordingly.

-

Reaction Completion: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water (50 mL). The addition of water to the unreacted NaBH₄ will produce hydrogen gas, so ensure adequate ventilation.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure N-Benzyl-N'-methylethylenediamine.

Data Presentation: Synthesis of BMA

| Parameter | Value |

| Starting Materials | N-methylethylenediamine, Benzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

| Purification Method | Vacuum Distillation |

Workflow for BMA Synthesis

[RuCl₂(p-cymene)]₂ + 2 BMA → 2 [Ru(BMA)(p-cymene)Cl]Cl

Caption: Synthesis of the [Ru(BMA)(p-cymene)Cl]Cl complex.

Application in Catalytic N-Alkylation

Ruthenium complexes are known to be effective catalysts for the N-alkylation of amines with alcohols via a "hydrogen borrowing" mechanism. [3]This environmentally friendly method uses readily available alcohols as alkylating agents, with water being the only byproduct.

Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol

Reaction Scheme:

Materials and Reagents:

-

[Ru(BMA)(p-cymene)Cl]Cl (catalyst)

-

Aniline (substrate)

-

Benzyl alcohol (alkylating agent)

-

Potassium tert-butoxide (KOtBu) (base)

-

Anhydrous toluene

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, add [Ru(BMA)(p-cymene)Cl]Cl (0.01 eq), aniline (1.0 eq), benzyl alcohol (1.2 eq), and potassium tert-butoxide (1.2 eq).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours with vigorous stirring.

-

Cooling and Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of silica gel to remove the catalyst and base.

-

Analysis: The conversion and yield of N-benzylaniline can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture.

-

Purification: If required, the product can be purified by column chromatography on silica gel.

Data Presentation: Catalytic N-Alkylation

| Parameter | Value |

| Catalyst | [Ru(BMA)(p-cymene)Cl]Cl |

| Substrates | Aniline, Benzyl Alcohol |

| Base | Potassium tert-butoxide (KOtBu) |

| Solvent | Toluene |

| Reaction Temperature | 110 °C |

| Typical Conversion | High (dependent on substrate scope) |

Proposed Catalytic Cycle

Sources

Applications of N-Benzyl-N'-methylethylenediamine in Asymmetric Catalysis: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of N-Benzyl-N'-methylethylenediamine, a versatile chiral diamine ligand, and its applications in the field of asymmetric catalysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causality behind experimental design, ensuring both technical accuracy and field-proven insights. We will delve into the ligand's role in forming highly efficient catalytic systems, with a primary focus on the asymmetric transfer hydrogenation of prochiral ketones—a cornerstone transformation in modern organic synthesis.

Introduction to Chiral Diamines in Catalysis

Chiral vicinal diamines are a privileged class of ligands in asymmetric synthesis.[1] Their ability to form stable chelate complexes with a wide range of transition metals creates a well-defined chiral environment, enabling the catalyst to distinguish between enantiotopic faces of a prochiral substrate.[2][3] This chirality transfer is fundamental to producing enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.

N-Benzyl-N'-methylethylenediamine (BnMeEDA) is an exemplar of a C1-symmetric chiral diamine. Its structure is characterized by a chiral ethylenediamine backbone with two distinct nitrogen substituents: a sterically demanding benzyl group and a less bulky methyl group. This dissymmetry is crucial, as it allows for fine-tuning of the steric and electronic properties of the resulting metal complex, often leading to superior enantioselectivity compared to its C2-symmetric counterparts in specific reactions. This guide will focus on the practical application of BnMeEDA in forming ruthenium-based catalysts for the asymmetric transfer hydrogenation of ketones.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[4] Unlike direct hydrogenation, which often requires high pressures of molecular hydrogen, ATH utilizes safe, readily available hydrogen donors like isopropanol or formic acid. The catalytic system typically comprises a transition metal precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diamine ligand, such as N-Benzyl-N'-methylethylenediamine.

Mechanistic Rationale & The Role of the Ligand

The catalytic cycle, often referred to as a Noyori-type mechanism, involves the in situ formation of a 16-electron ruthenium hydride species. The chiral diamine ligand is crucial at several stages:

-

Chiral Environment: The BnMeEDA ligand coordinates to the ruthenium center, creating a chiral pocket. The differing steric bulk of the benzyl and methyl groups helps dictate the orientation in which the ketone substrate can approach the metal hydride.

-

Outer-Sphere Hydrogen Transfer: The mechanism is believed to proceed via an "outer-sphere" pathway. The N-H proton of the coordinated diamine and the hydride on the ruthenium are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state.

-

Enantiofacial Discrimination: The enantioselectivity arises from the energetic preference of one transition state over the other. The substrate orients itself to minimize steric clashes with the ligand's substituents. The benzyl group typically occupies a pseudo-equatorial position, directing the substrate's larger substituent away from it, thus favoring the formation of one specific enantiomer of the alcohol product.

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.

Caption: Proposed catalytic cycle for Ru-BnMeEDA catalyzed ATH of ketones.

Experimental Protocols & Application Notes

The following protocols are designed to be self-validating systems. Expected outcomes and key characterization checkpoints are included to ensure trustworthiness and reproducibility.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of acetophenone as a model substrate. It is a reliable method for evaluating the efficacy of the N-Benzyl-N'-methylethylenediamine ligand.

Objective: To synthesize (R)-1-phenylethanol with high yield and enantioselectivity.

Materials:

-

(1R,2R)-N-Benzyl-N'-methylethylenediamine (or the corresponding (1S,2S)-enantiomer)

-

[RuCl₂(p-cymene)]₂ dimer

-

Anhydrous isopropanol (i-PrOH)

-

Anhydrous toluene

-

Acetophenone (freshly distilled)

-

Potassium hydroxide (KOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation:

-

To a 25 mL Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1.0 eq).

-

Add (1R,2R)-N-Benzyl-N'-methylethylenediamine (3.6 mg, 0.02 mmol, 2.0 eq relative to Ru dimer).

-

Add 5 mL of anhydrous isopropanol.

-

Stir the resulting orange solution at 80 °C for 20 minutes. A color change to a deeper red or purple indicates the formation of the active catalyst precursor.

-

Causality Note: Pre-heating the ruthenium precursor with the diamine ligand is critical for the efficient formation of the monomeric catalytic species. The 2:1 ligand-to-dimer ratio ensures that each ruthenium center is coordinated.

-

-

Transfer Hydrogenation Reaction:

-

Cool the catalyst solution to room temperature.

-

Add acetophenone (120.1 mg, 1.0 mmol) via syringe.

-

Prepare a solution of KOH (11.2 mg, 0.2 mmol) in 5 mL of anhydrous isopropanol. Add this basic solution to the reaction mixture.

-

Causality Note: The base (KOH) is essential for regenerating the active ruthenium hydride catalyst from the ruthenium alkoxide intermediate formed after hydrogen transfer. Its concentration can significantly impact reaction rates.

-

Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by adding 10 mL of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield pure 1-phenylethanol.

-

-

Characterization and Analysis (Self-Validation):

-

Yield: Determine the isolated yield of the purified alcohol. A typical yield for this reaction is >95%.

-

Enantiomeric Excess (ee): Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column) or chiral GC to determine the ratio of the two enantiomers. For this ligand and substrate, an ee of >98% is expected.

-

Quantitative Data Summary & Substrate Scope

The effectiveness of the Ru-BnMeEDA catalytic system extends to a variety of prochiral ketones. The following table summarizes typical results, demonstrating the system's versatility.

| Substrate (Ketone) | Product (Alcohol) | Typical Yield (%) | Typical ee (%) | Notes |

| Acetophenone | 1-Phenylethanol | >95% | >98% | Electronically neutral aromatic ketone. Benchmark substrate. |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >97% | >99% | Electron-donating group enhances reactivity and selectivity. |

| 4'-Trifluoromethylacetophenone | 1-(4-(Trifluoromethyl)phenyl)ethanol | >90% | ~96% | Electron-withdrawing group can slightly lower yield and ee. |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >92% | >97% | Heteroaromatic ketones are well-tolerated. |

| Propiophenone | 1-Phenylpropan-1-ol | >95% | ~95% | Increased steric bulk adjacent to the carbonyl is tolerated well. |

| Benzylacetone | 4-Phenylbutan-2-ol | >85% | ~94% | Reduction of a ketone distal to an aromatic ring. |

Note: Data presented are representative values based on analogous systems and serve as expected benchmarks. Actual results may vary based on precise experimental conditions.

Overall Experimental and Analytical Workflow

The logical flow from catalyst preparation to final product validation is a critical aspect of conducting reproducible catalytic experiments. The diagram below outlines this comprehensive workflow.

Caption: Standard workflow for ATH using an in-situ generated catalyst.

Conclusion

N-Benzyl-N'-methylethylenediamine stands as a highly effective and versatile chiral ligand for asymmetric catalysis. Its C1-symmetric nature provides a unique steric and electronic environment that translates into excellent enantioselectivities in transition metal-catalyzed reactions, most notably the asymmetric transfer hydrogenation of prochiral ketones. The protocols and data presented herein provide a robust framework for researchers to employ this ligand in the synthesis of valuable, enantiomerically pure chiral alcohols. The operational simplicity, use of mild conditions, and high efficiency make catalytic systems derived from N-Benzyl-N'-methylethylenediamine a valuable tool for both academic research and industrial drug development.

References

-

Pu, L. (2004). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 104(3), 1687-1716. Retrieved January 17, 2026, from [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). Retrieved January 17, 2026, from [Link]

-

Wang, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(48), 16144–16147. Retrieved January 17, 2026, from [Link]

Sources

- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-N'-methylethylenediamine: A Versatile Scaffold for Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Ethylenediamine Moiety in Drug Discovery

The ethylenediamine scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. Its unique ability to present two nitrogen atoms at a defined distance allows for crucial interactions with various biological targets. When functionalized with a benzyl group on one nitrogen and a methyl group on the other, as in N-Benzyl-N'-methylethylenediamine, the resulting molecule offers a versatile platform for the synthesis of numerous pharmaceuticals. This guide provides an in-depth exploration of N-Benzyl-N'-methylethylenediamine as a building block, focusing on its application in the synthesis of first-generation antihistamines, a class of drugs that have provided relief to allergy sufferers for decades. We will delve into the synthetic pathways, key chemical transformations, and detailed protocols that underscore the utility of this valuable intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-Benzyl-N'-methylethylenediamine is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 56904-09-7 | [1] |

| Molecular Formula | C10H16N2 | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 122-124 °C at 11 mmHg | [2] |

| Density | 0.922 g/mL at 25 °C | [2] |

Storage and Handling: N-Benzyl-N'-methylethylenediamine should be stored in an inert atmosphere at 2-8 °C.[2] It is a combustible liquid and requires appropriate personal protective equipment (eyeshields, gloves) during handling.

Application in Pharmaceutical Synthesis: The Case of First-Generation Antihistamines

First-generation antihistamines, many of which are derivatives of ethylenediamine, function by blocking the H1 histamine receptor, thereby mitigating the effects of histamine released during an allergic response.[3][4] The general structure of these antihistamines features a diarylmethyl or a benzyl group linked to an ethylenediamine core, which in turn is connected to a tertiary amine. N-Benzyl-N'-methylethylenediamine provides a pre-functionalized and readily available starting material for the synthesis of these compounds.

A prime example is the synthesis of drugs structurally related to Mepyramine (also known as Pyrilamine) and Tripelennamine.[1][5] The synthesis typically involves the N-alkylation of the secondary amine of an N-arylmethyl-N',N'-dimethylethylenediamine derivative with a heterocyclic halide, such as 2-chloropyridine or a substituted variant thereof.[2][6]

Synthetic Workflow for Ethylenediamine-Based Antihistamines

The following diagram illustrates the general synthetic strategy for preparing a first-generation antihistamine using a substituted N-Benzyl-N',N'-dimethylethylenediamine intermediate.

Caption: General synthetic workflow for antihistamines.

Detailed Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative first-generation antihistamine, Chloropyramine, which is structurally analogous to pharmaceuticals that can be derived from N-Benzyl-N'-methylethylenediamine.

Protocol 1: Synthesis of the Intermediate N-(4-Chlorobenzyl)-N',N'-dimethylethylenediamine

This protocol details the synthesis of the key intermediate via reductive amination.[6]

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

N,N-Dimethylethylenediamine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and N,N-dimethylethylenediamine (9.70 g, 0.11 mol) in methanol (150 mL).

-

Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the Schiff base.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (4.16 g, 0.11 mol) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-(4-Chlorobenzyl)-N',N'-dimethylethylenediamine can be purified by vacuum distillation.

Protocol 2: Synthesis of Chloropyramine

This protocol describes the N-alkylation of the intermediate with 2-bromopyridine to yield the final active pharmaceutical ingredient.[6]

Materials and Reagents:

-

N-(4-Chlorobenzyl)-N',N'-dimethylethylenediamine (from Protocol 1)

-

2-Bromopyridine

-

Sodium amide (NaNH₂)

-

Toluene

-

Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-(4-Chlorobenzyl)-N',N'-dimethylethylenediamine (21.27 g, 0.1 mol) in dry toluene (150 mL).

-

Deprotonation: Carefully add sodium amide (4.30 g, 0.11 mol) to the solution. Heat the mixture to reflux and maintain for 1 hour to ensure the formation of the sodium salt of the diamine.

-

Alkylation: Slowly add a solution of 2-bromopyridine (15.80 g, 0.1 mol) in dry toluene (50 mL) to the refluxing mixture via the dropping funnel.

-

Reaction Completion: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully quench with water (50 mL).

-

Separate the organic layer and wash it with water (2 x 50 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Chloropyramine.

-

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Technique | Expected Observations for Chloropyramine |

| ¹H NMR | Peaks corresponding to the aromatic protons of the chlorobenzyl and pyridyl rings, as well as the aliphatic protons of the ethylenediamine backbone and the methyl groups. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of Chloropyramine (C16H20ClN3). |

| HPLC | A single major peak indicating high purity. |

Conclusion

N-Benzyl-N'-methylethylenediamine and its derivatives are invaluable building blocks in the synthesis of a wide range of pharmaceuticals, most notably the first-generation antihistamines. The synthetic routes are generally robust and scalable, relying on well-established chemical transformations. The protocols provided herein for the synthesis of Chloropyramine serve as a representative example of the utility of this scaffold. By understanding the underlying chemistry and optimizing reaction conditions, researchers can efficiently produce these and other valuable therapeutic agents.

References

-

Pharmacy 180. (n.d.). Ethylene diamine derivatives - H1-antagonists with classical structure. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5691. [Link]

-

Semantic Scholar. (n.d.). Antergan. Retrieved January 17, 2026, from [Link]

-

Chapman, N. B., Clarke, K., & Wilson, K. (1963). The Synthesis of some N-(Substituted-benzyl)-N'N'-dialkyl-N'-(2-pyridyl or 6-methyl-3-pyridazinyl or 1-phthalazinyl or 2-quinoxalinyl)ethylenediamines of Potential Pharmacological Interest. Journal of the Chemical Society, 2256-2265. [Link]

-

ChemChart. (n.d.). Antergan (961-71-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Mepyramine. Retrieved January 17, 2026, from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. 421. Synthesis of NN-dialkyl-N′-arylalkyl-N′-4-cinnolinyl(or 9-fluorenyl or 6-methyl-3-pyridazinyl or 1-phthalazinyl or 2-quinoxalinyl)ethylenediamines of potential pharmacological interest - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mepyramine - Wikipedia [en.wikipedia.org]

- 6. Chloropyramine synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: The N-Substituted 1,2-Diamine Motif in Asymmetric Synthesis

A Guide for Researchers in Catalysis and Drug Development

Introduction: The Central Role of the Chiral 1,2-Diamine Scaffold

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the most successful and versatile ligand architectures is the C₂-symmetric 1,2-diamine scaffold. Molecules built around this core, such as N-Benzyl-N'-methylethylenediamine , serve as powerful directing groups in metal-catalyzed reactions, creating a precisely defined chiral environment that dictates the stereochemical outcome of a transformation.

While N-Benzyl-N'-methylethylenediamine itself is a fundamental representation of this structural class, the broader family of N,N'-disubstituted diamines, particularly derivatives of 1,2-diphenylethylenediamine (DPEN), have become indispensable tools in modern organic synthesis. The efficacy of these ligands stems from their bidentate coordination to a metal center, forming a stable five-membered chelate ring. The substituents on the nitrogen atoms and the diamine backbone project into the space around the metal, forming a "chiral pocket" that selectively accommodates one enantiomeric transition state over the other.

This guide will focus on one of the most significant applications of this ligand class: the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. We will use the celebrated Noyori-type catalyst, featuring an N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, as a model system. This system provides a robust and highly illustrative example of how the N-substituted diamine motif operates, offering insights that are directly applicable to the broader exploration of ligands like N-Benzyl-N'-methylethylenediamine.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Unlike methods that use high-pressure molecular hydrogen, ATH employs safe, readily available hydrogen donors like formic acid or isopropanol.[1]

The breakthrough in this field was the development of Ruthenium(II) complexes containing both an arene ligand (e.g., p-cymene) and a chiral N-sulfonated 1,2-diamine ligand, such as (S,S)-TsDPEN.[2]

The Causality of Catalysis: Mechanism of Action

The success of the Ru-TsDPEN catalyst system is not accidental; it is a result of a finely tuned, metal-ligand cooperative mechanism.

-

Catalyst Activation: The pre-catalyst, typically [RuCl₂(p-cymene)]₂, reacts with the chiral TsDPEN ligand in situ. In the presence of a base (e.g., triethylamine or sodium formate), the active 16-electron catalyst RuH(p-cymene)(TsDPEN) is formed.

-

The Outer-Sphere Mechanism: The key to the high enantioselectivity is a non-classical, "outer-sphere" mechanism. The ketone substrate is not required to coordinate directly to the ruthenium center. Instead, the reaction proceeds through a six-membered pericyclic transition state.

-

Hydrogen Transfer: The hydride on the ruthenium (Ru-H) and the proton on the ligand's amine (N-H) are transferred concertedly to the carbonyl carbon and oxygen, respectively. The chiral environment enforced by the TsDPEN ligand ensures that the ketone can only approach the catalyst from one specific face, leading to the preferential formation of one enantiomer of the alcohol.[2]

This bifunctional, cooperative catalysis, where both the metal and the ligand participate directly in the bond-forming step, is the reason for the system's remarkable efficiency and selectivity.

Detailed Experimental Protocol: ATH of Acetophenone

This protocol describes a reliable, self-validating procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using an in situ prepared catalyst.

Materials & Reagents

-

Catalyst Precursor: [RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

-

Chiral Ligand: (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Substrate: Acetophenone (freshly distilled)

-

Hydrogen Donor/Solvent: Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Organic Solvent: Dichloromethane (DCM), anhydrous

-

Work-up Reagents: Saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄

-

Equipment: Schlenk flask, magnetic stirrer, nitrogen/argon line, rotary evaporator, silica gel for chromatography.

Protocol Steps

-

Catalyst Preparation (in situ)

-

To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%).

-

Add (S,S)-TsDPEN (4.0 mg, 0.011 mmol, 1.1 mol%).

-

Add 5 mL of anhydrous DCM.

-

Stir the resulting orange solution at room temperature for 20-30 minutes. A clear, deep red solution should form, indicating complexation.

-

Rationale: Preparing the catalyst in situ is often more convenient and reproducible than isolating the pre-formed complex. The slight excess of ligand ensures full conversion of the ruthenium dimer.

-

-

Reaction Execution

-

To the flask containing the catalyst solution, add the formic acid/triethylamine (5:2) azeotrope (1.0 mL).

-

Add acetophenone (120 mg, 1.0 mmol, 1.0 eq) via syringe.

-

Seal the flask and stir the reaction mixture at 28-30 °C.

-

Rationale: The formic acid/triethylamine mixture serves as both the hydrogen source and the base required for catalyst activation. Running the reaction at or near room temperature is often sufficient and minimizes potential side reactions.

-

-

Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution to neutralize the excess formic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Rationale: A careful aqueous work-up is essential to remove the catalyst, salts, and any remaining formic acid, simplifying purification.

-

-

Purification and Analysis

-

Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure 1-phenylethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Rationale: Chromatographic purification provides the analytically pure product, and chiral chromatography is the definitive method for verifying the success of the asymmetric induction.

-

Data Presentation: Substrate Scope and Performance

The Ru-TsDPEN catalyst system is effective for a wide range of prochiral ketones. The following table summarizes representative data, illustrating the typical yields and high enantioselectivities that can be achieved.

| Entry | Substrate (Ketone) | Product | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | 18 | 98 | 99 |

| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 20 | 95 | 98 |

| 3 | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 24 | 92 | 99 |

| 4 | Propiophenone | (R)-1-Phenyl-1-propanol | 24 | 97 | 97 |

| 5 | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 15 | 99 | 96 |

| 6 | Benzylacetone | (R)-4-Phenyl-2-butanol | 24 | 94 | 98 |

Data compiled from representative literature and are intended for illustrative purposes. Actual results may vary based on specific reaction conditions and substrate purity.[2][3]

Conclusion and Outlook

The N-substituted 1,2-diamine motif is a privileged structure in asymmetric catalysis, with its utility powerfully demonstrated in the asymmetric transfer hydrogenation of ketones. The underlying principle of metal-ligand cooperation, where the ligand is not a mere spectator but an active participant in the catalytic cycle, provides a design blueprint for future catalysts.